molecular formula C25H23N3O3S B11092270 (2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

(2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Cat. No.: B11092270
M. Wt: 445.5 g/mol
InChI Key: AUQLFDJUAJZFGP-UHFFFAOYSA-N
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Description

(2E)-3-Benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-13-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a benzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-13-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of a suitable precursor to form the thiazinane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazinane ring in the presence of a strong base.

    Addition of the Methoxyphenyl Group: This step involves the reaction of the thiazinane intermediate with a methoxyphenyl derivative under acidic or basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of (2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-13-thiazinane-6-carboxamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-13-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a strong base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2E)-3-Benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-13-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-13-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-Methoxyphenyl)iminoacetate: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    4-Methoxyphenethylamine: Contains the methoxyphenyl group but lacks the thiazinane ring and other functional groups present in (2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-13-thiazinane-6-carboxamide.

Uniqueness

(2E)-3-Benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-13-thiazinane-6-carboxamide is unique due to its complex structure, which includes a thiazinane ring, a benzyl group, and a methoxyphenyl group. This unique combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

3-benzyl-2-(4-methoxyphenyl)imino-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H23N3O3S/c1-31-21-14-12-20(13-15-21)27-25-28(17-18-8-4-2-5-9-18)23(29)16-22(32-25)24(30)26-19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3,(H,26,30)

InChI Key

AUQLFDJUAJZFGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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